
3-苯氧基丙酸
概述
描述
3-Phenoxypropionic acid is an organic compound with the molecular formula C9H10O3. It is characterized by a phenoxy group attached to a propionic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
3-Phenoxypropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of herbicides, insecticides, and fungicides.
安全和危害
生化分析
Biochemical Properties
3-Phenoxypropionic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme glycerol dehydratase, which converts glycerol to 3-hydroxypropionaldehyde, a precursor in the synthesis of 3-Phenoxypropionic acid . Additionally, 3-Phenoxypropionic acid has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Cellular Effects
3-Phenoxypropionic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Phenoxypropionic acid promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation in skeletal muscle cells . This compound also impacts the Foxo3/NAD+ signaling pathway, which is crucial for muscle growth and development .
Molecular Mechanism
The molecular mechanism of 3-Phenoxypropionic acid involves its binding interactions with biomolecules. It has been found to bind directly to the Foxo3 protein, inhibiting its activity and promoting muscle hypertrophy . Additionally, 3-Phenoxypropionic acid reduces NAD+ synthesis, which in turn suppresses the tricarboxylic acid cycle and affects the expression of SIRT1/3 genes . These molecular interactions highlight the compound’s role in regulating protein synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenoxypropionic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenoxypropionic acid remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to 3-Phenoxypropionic acid has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Phenoxypropionic acid vary with different dosages in animal models. At low doses, the compound has been observed to promote muscle growth and improve metabolic function . At high doses, 3-Phenoxypropionic acid can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-Phenoxypropionic acid is involved in several metabolic pathways. It interacts with enzymes such as glycerol dehydratase and aldehyde dehydrogenase, which are crucial for its synthesis and metabolism . The compound also affects metabolic flux by inhibiting certain enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions underscore the compound’s role in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Phenoxypropionic acid is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Studies have shown that 3-Phenoxypropionic acid can accumulate in specific tissues, affecting their function and metabolic activity .
Subcellular Localization
The subcellular localization of 3-Phenoxypropionic acid is determined by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and protein synthesis . These localization patterns are crucial for understanding the compound’s activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenoxypropionic acid can be synthesized through several methods. One common method involves the reaction of phenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, 3-Phenoxypropionic acid is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions: 3-Phenoxypropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxypropionic acids.
作用机制
The mechanism of action of 3-Phenoxypropionic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes, affecting various metabolic pathways. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules.
相似化合物的比较
- 2-Phenoxypropionic acid
- 3-Benzoylpropionic acid
- 3-(4-Chlorophenoxy)propionic acid
Comparison: 3-Phenoxypropionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties Compared to 2-Phenoxypropionic acid, it has a different substitution pattern, leading to variations in reactivity and applications
属性
IUPAC Name |
3-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSOTUQRURCMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221921 | |
| Record name | 3-Phenoxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Phenoxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7170-38-9 | |
| Record name | 3-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenoxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97.5 °C | |
| Record name | 3-Phenoxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-phenoxypropionic acid metabolized in living organisms?
A1: Studies using rabbits and rats show that 3-phenoxypropionic acid is a key metabolite of 1,2-epoxy-3-phenoxypropane. [] This suggests that the metabolism of the epoxide leads to the formation of 3-phenoxypropionic acid in these animal models.
Q2: Are there any known effects of 3-phenoxypropionic acid on liver regeneration?
A2: Research indicates that 3-phenoxypropionic acid, when administered at a level of 0.75% in the diet of male rats after partial hepatectomy, did not significantly affect liver regeneration. This suggests that 3-phenoxypropionic acid, unlike some other phenoxy-acids like ethyl clofibrate, might not possess significant stimulatory or inhibitory effects on liver regeneration under these specific experimental conditions. [, ]
Q3: Can 3-phenoxypropionic acid be selectively separated from other organic acids?
A3: Yes, research demonstrates that a lipase-facilitated supported liquid membrane (SLM) can selectively separate 3-phenoxypropionic acid from a mixture of organic acids. [] This selective transport is attributed to the substrate specificity of the surfactant-lipase complex within the SLM, highlighting the potential of this technique for the purification and separation of 3-phenoxypropionic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

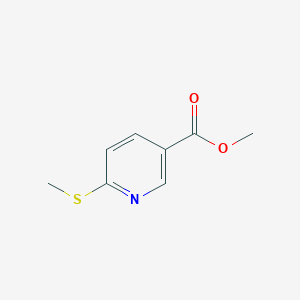
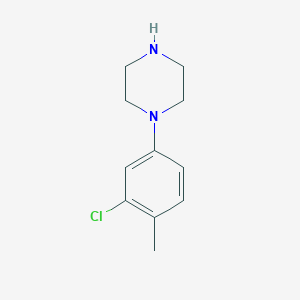
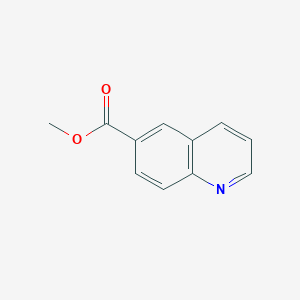
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
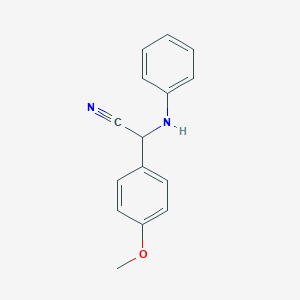
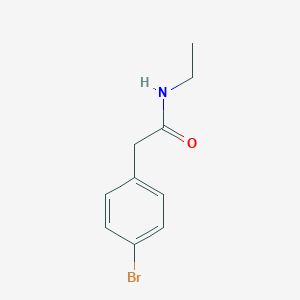
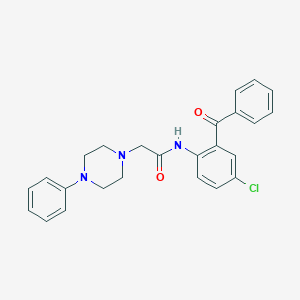
![13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
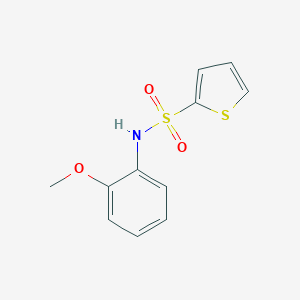
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
